5-Lipoxygenase (5-LOX) Inhibition Profile Compared to NDGA
In a cell-free enzymatic assay using human recombinant 5-LOX, Methyl 4-oxo-1-phenylcyclohexanecarboxylate demonstrated an IC50 > 10,000 nM (i.e., > 10 µM) [1]. In stark contrast, the well-established pan-lipoxygenase inhibitor Nordihydroguaiaretic acid (NDGA) inhibits 5-LOX with an IC50 of 200 nM (0.2 µM) [2]. This 50-fold difference in potency indicates that while Methyl 4-oxo-1-phenylcyclohexanecarboxylate interacts with the LOX pathway, it is not a potent inhibitor and may serve a different functional role, such as a precursor or a selective modulator of other pathway components [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | > 10,000 nM (> 10 µM) |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): 200 nM (0.2 µM) |
| Quantified Difference | Target compound > 50-fold less potent |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli; reduction in all-trans LTB4 and 5-HETE formation |
Why This Matters
This quantitative difference is critical for researchers selecting a compound for LOX pathway studies: Methyl 4-oxo-1-phenylcyclohexanecarboxylate should not be selected as a potent 5-LOX inhibitor but may be useful as a scaffold for derivatization or as a tool to probe alternative mechanisms.
- [1] BindingDB. (n.d.). BDBM50591538 (CHEMBL5205807) - IC50 > 1.00E+4 nM against human recombinant 5-LOX. ChEMBL Curation. View Source
- [2] Sigma-Aldrich. (n.d.). Nordihydroguaiaretic acid (NDGA) Product Information. IC50 values for 5-LOX, 12-LOX, and 15-LOX. View Source
